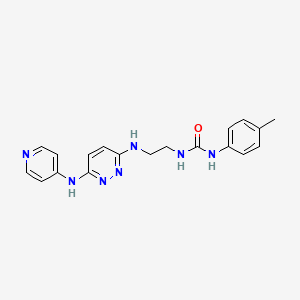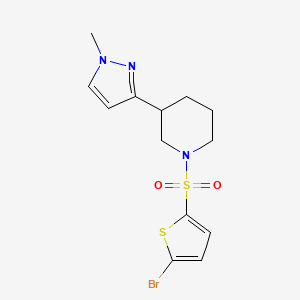
1-((5-bromothiophen-2-yl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((5-bromothiophen-2-yl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine, also known as BTP3, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. BTP3 is a small molecule that acts as an allosteric inhibitor of the protein-protein interaction between the transcription factor Stat3 and its upstream activator, the kinase Jak2.
Scientific Research Applications
Crystallography and Structural Analysis
This compound can be used in crystallography to determine the structure of complex molecules. The presence of a bromine atom makes it suitable for X-ray crystallography, as heavier atoms provide better diffraction patterns. This application is crucial for understanding the three-dimensional arrangement of atoms within a molecule, which is essential for drug design and material science .
Drug Design and Development
The unique structure of this compound, featuring a piperidine backbone and a sulfonyl group, may interact with various biological targets. It can serve as a lead compound in the development of new drugs, particularly in the realm of central nervous system disorders and inflammatory diseases due to the potential activity of the pyrazole moiety .
Antimicrobial Activity
Compounds with a thiophene and pyrazole structure have been shown to possess antimicrobial properties. This compound could be synthesized and tested against a range of bacterial and fungal strains to evaluate its efficacy as a potential antimicrobial agent .
Enzyme Inhibition
The sulfonyl group in this compound could act as an enzyme inhibitor, particularly for enzymes that require a thiol group for their activity. This application is significant in the field of biochemistry and pharmacology, where enzyme inhibition is a common mechanism of action for drugs .
Biological Probes
Due to its distinctive structure, this compound can be tagged with fluorescent markers or radiolabels and used as a biological probe. This would allow researchers to track the compound’s distribution and interaction within biological systems, providing insights into cellular processes and pathways .
Material Science
The bromothiophene moiety could be utilized in material science, particularly in the synthesis of organic semiconductors. These materials are of interest for their electrical properties and potential applications in electronic devices .
Agricultural Chemistry
In agricultural chemistry, such compounds can be explored for their potential use as pesticides or herbicides. The structural elements of this compound might interact with specific receptors in pests or weeds, leading to the development of new, targeted agricultural chemicals .
Chemical Synthesis
Lastly, this compound can serve as an intermediate in chemical synthesis. Its reactive groups, such as the bromine atom and the sulfonyl group, make it a versatile building block for constructing more complex molecules for various chemical applications.
Mechanism of Action
Target of Action
Similar compounds with indole and pyrazole moieties have been found to bind with high affinity to multiple receptors , which could suggest potential targets for this compound.
Mode of Action
Compounds with similar structures have been found to interact with their targets, leading to various physiological activities . These activities include anti-inflammatory, anticancer, antiviral, and antimicrobial effects .
Biochemical Pathways
Similar compounds have been found to influence a variety of biochemical pathways, leading to a broad spectrum of biological activities .
Result of Action
Similar compounds have been found to have diverse biological activities, suggesting that this compound could also have a wide range of effects .
properties
IUPAC Name |
1-(5-bromothiophen-2-yl)sulfonyl-3-(1-methylpyrazol-3-yl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrN3O2S2/c1-16-8-6-11(15-16)10-3-2-7-17(9-10)21(18,19)13-5-4-12(14)20-13/h4-6,8,10H,2-3,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDSWFIOSOUZAHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCCN(C2)S(=O)(=O)C3=CC=C(S3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-bromothiophen-2-yl)sulfonyl]-3-(1-methyl-1H-pyrazol-3-yl)piperidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[[4-(3-methylphenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2971992.png)
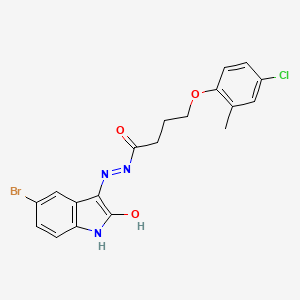
![rac-(3aR,7aS)-2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindole-1-carboxylic acid](/img/structure/B2971996.png)
![1-[(4-Chlorophenyl)methyl]-3-[(2-methoxyadamantan-2-yl)methyl]urea](/img/structure/B2971999.png)

![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2972001.png)
![2-(2-Chlorophenyl)-1-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2972002.png)
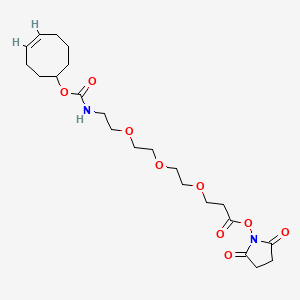
![methyl 2-(5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate](/img/structure/B2972004.png)
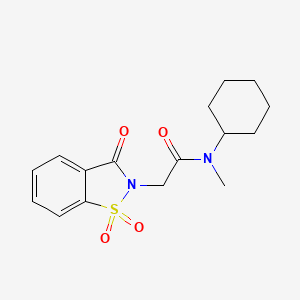
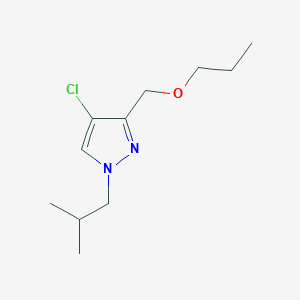

![N-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2972011.png)
